molecular formula C16H11ClF3NO5S B11201574 3-[({[2-Chloro-4-(trifluoromethyl)phenyl]sulfonyl}acetyl)amino]benzoic acid

3-[({[2-Chloro-4-(trifluoromethyl)phenyl]sulfonyl}acetyl)amino]benzoic acid

Cat. No.: B11201574
M. Wt: 421.8 g/mol
InChI Key: DEELODXQNYZMOV-UHFFFAOYSA-N
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Description

3-[({[2-Chloro-4-(trifluoromethyl)phenyl]sulfonyl}acetyl)amino]benzoic acid is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({[2-Chloro-4-(trifluoromethyl)phenyl]sulfonyl}acetyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes the sulfonylation of 2-chloro-4-(trifluoromethyl)phenyl with sulfonyl chloride, followed by acetylation and subsequent amination with benzoic acid derivatives. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[({[2-Chloro-4-(trifluoromethyl)phenyl]sulfonyl}acetyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions, such as:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions may result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

3-[({[2-Chloro-4-(trifluoromethyl)phenyl]sulfonyl}acetyl)amino]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[({[2-Chloro-4-(trifluoromethyl)phenyl]sulfonyl}acetyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[({[2-Chloro-4-(trifluoromethyl)phenyl]sulfonyl}acetyl)amino]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H11ClF3NO5S

Molecular Weight

421.8 g/mol

IUPAC Name

3-[[2-[2-chloro-4-(trifluoromethyl)phenyl]sulfonylacetyl]amino]benzoic acid

InChI

InChI=1S/C16H11ClF3NO5S/c17-12-7-10(16(18,19)20)4-5-13(12)27(25,26)8-14(22)21-11-3-1-2-9(6-11)15(23)24/h1-7H,8H2,(H,21,22)(H,23,24)

InChI Key

DEELODXQNYZMOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CS(=O)(=O)C2=C(C=C(C=C2)C(F)(F)F)Cl)C(=O)O

Origin of Product

United States

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